molecular formula C19H32N4O B8277255 4-(1-(2-pyrrolidin-1-yl-ethyl)-4-(tetrahydro-pyran-4-yl)-1H-imidazol-2-yl)-piperidine

4-(1-(2-pyrrolidin-1-yl-ethyl)-4-(tetrahydro-pyran-4-yl)-1H-imidazol-2-yl)-piperidine

Cat. No. B8277255
M. Wt: 332.5 g/mol
InChI Key: HBLHDCLWIHODIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-(2-pyrrolidin-1-yl-ethyl)-4-(tetrahydro-pyran-4-yl)-1H-imidazol-2-yl)-piperidine is a useful research compound. Its molecular formula is C19H32N4O and its molecular weight is 332.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-(2-pyrrolidin-1-yl-ethyl)-4-(tetrahydro-pyran-4-yl)-1H-imidazol-2-yl)-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-(2-pyrrolidin-1-yl-ethyl)-4-(tetrahydro-pyran-4-yl)-1H-imidazol-2-yl)-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C19H32N4O

Molecular Weight

332.5 g/mol

IUPAC Name

4-[4-(oxan-4-yl)-1-(2-pyrrolidin-1-ylethyl)imidazol-2-yl]piperidine

InChI

InChI=1S/C19H32N4O/c1-2-10-22(9-1)11-12-23-15-18(16-5-13-24-14-6-16)21-19(23)17-3-7-20-8-4-17/h15-17,20H,1-14H2

InChI Key

HBLHDCLWIHODIX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN2C=C(N=C2C3CCNCC3)C4CCOCC4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add 5 M hydrogen chloride in isopropyl alcohol (112.7 mL, 5.0 eq) to a solution of tert-butyl 4-(1-(2-(pyrrolidin-1-yl)ethyl)-4-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-yl)piperidine-1-carboxylate (132.0 g, 274.61 mmol) in isopropyl alcohol (549 mL). Stir the reaction mixture at 50° C. for six hours. Concentrate in vacuo. Dilute with water (1 L) and adjust the pH to 12 with 2 M aqueous sodium hydroxide. Extract with ethyl acetate and dichloromethane. Dry the organics over anhydrous magnesium sulfate and concentrate in vacuo to give 4-(1-(2-pyrrolidin-1-yl-ethyl)-4-(tetrahydro-pyran-4-yl)-1H-imidazol-2-yl)-piperidine (81.9 g, 90%). MS (ES) m/z=333 [M]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 4-(1-(2-(pyrrolidin-1-yl)ethyl)-4-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-yl)piperidine-1-carboxylate
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
549 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Add aqueous 35% hydrochloric acid (23.20 mL, 4.7 eq) to a solution of tert-butyl 4-[1-(2-pyrrolidin-1-ylethyl)-4-tetrahydropyran-4-yl-imidazol-2-yl]piperidine-1-carboxylate (29.0 g, 60.33 mmol) in isopropyl alcohol (120 mL). Stir at 50° C. for six hours. Concentrate in vacuo. Add water (1 L) and 2 M aqueous sodium hydroxide to adjust the pH to 12. Extract with ethyl acetate (3×200 mL) and dichloromethane (3×200 mL). Dry the organics over anhydrous magnesium sulfate and concentrate in vacuo to give 4-(4-(tetrahydro-2H-pyran-4-yl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-imidazol-2-yl)piperidine (21.5 g, 100%). MS (ES) m/z=333 [M]+.
Quantity
23.2 mL
Type
reactant
Reaction Step One
Name
tert-butyl 4-[1-(2-pyrrolidin-1-ylethyl)-4-tetrahydropyran-4-yl-imidazol-2-yl]piperidine-1-carboxylate
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Combine tert-butyl 4-(1-(2-(pyrrolidin-1-yl)ethyl)-4-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-yl)piperidine-1-carboxylate (1.74 g, 4.03 mmol), dichloromethane (53 mL) and methanol (21 mL). Add 4 M hydrogen chloride in 1,4-dioxane (10.4 mL, 10.3 eq). After one hour, concentrate in vacuo. Dry the resulting residue under vacuum to give the title compound as a white solid (1.67 g, 94%). MS (ES) m/z=333 [M]+.
Name
tert-butyl 4-(1-(2-(pyrrolidin-1-yl)ethyl)-4-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-yl)piperidine-1-carboxylate
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.4 mL
Type
reactant
Reaction Step Three
Quantity
21 mL
Type
solvent
Reaction Step Four
Yield
94%

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